molecular formula C10H14ClN5O8S B11833023 (2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol sulfate

(2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol sulfate

Cat. No.: B11833023
M. Wt: 399.77 g/mol
InChI Key: BFTSVTAGKXVYBQ-FQFMRAEGSA-N
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Description

(2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol sulfate is a complex organic compound that belongs to the class of nucleoside analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol sulfate typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a purine derivative and a protected sugar moiety.

    Glycosylation Reaction: The purine derivative is glycosylated with the protected sugar under acidic or basic conditions to form the nucleoside analog.

    Deprotection: The protecting groups on the sugar moiety are removed under mild conditions to yield the desired nucleoside.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or thiourea.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of hydroxyl or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying nucleoside analogs.

Biology

In biological research, this compound is studied for its potential as an antiviral agent. It can inhibit the replication of certain viruses by interfering with their nucleic acid synthesis.

Medicine

In medicine, this compound is explored for its potential use in anticancer therapies. It can induce apoptosis in cancer cells by targeting specific molecular pathways.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol sulfate involves its incorporation into nucleic acids. This can lead to the termination of nucleic acid synthesis, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The compound may also interact with specific enzymes involved in nucleic acid metabolism, further enhancing its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: Lacks the chlorine atom.

    (2S,3R,4S,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: Contains a fluorine atom instead of chlorine.

    (2S,3R,4S,5R)-2-(6-Amino-2-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: Contains a bromine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom in (2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol sulfate can enhance its binding affinity to certain molecular targets, making it more effective in inhibiting viral replication or inducing apoptosis in cancer cells. The sulfate group can also improve the compound’s solubility and bioavailability, further enhancing its therapeutic potential.

Properties

Molecular Formula

C10H14ClN5O8S

Molecular Weight

399.77 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;sulfuric acid

InChI

InChI=1S/C10H12ClN5O4.H2O4S/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9;1-5(2,3)4/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15);(H2,1,2,3,4)/t3-,5-,6-,9+;/m1./s1

InChI Key

BFTSVTAGKXVYBQ-FQFMRAEGSA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N.OS(=O)(=O)O

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N.OS(=O)(=O)O

Origin of Product

United States

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